

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Goniothalamin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Goniothalamin**

Cat. No.: **B1671989**

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Introduction

Goniothalamin is a naturally occurring styryl-lactone found in various plants of the *Goniothalamus* genus. It has garnered significant interest within the scientific community due to its wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. The elucidation of its molecular structure through spectroscopic techniques is fundamental for its identification, characterization, and further development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **Goniothalamin**, complete with detailed experimental protocols and an interpretation of the spectral data.

Spectroscopic Data of Goniothalamin

The spectroscopic data presented below has been compiled from various scientific sources to provide a comprehensive reference for the structural characterization of **Goniothalamin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for **Goniothalamin** (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.26 - 7.38	m		Aromatic-ring protons
6.90 - 6.93	m		Alkene proton
6.72	d		Alkene proton
6.26	dd		Alkene proton
6.08	dt		Alkene proton
5.09 - 5.10	m		Oxygen-attached proton ($-\text{CH}-$) of the lactone ring
2.53 - 2.55	m		Methylene hydrogens ($-\text{CH}_2-$) of the lactone ring

Note: The chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency used.

Table 2: ^{13}C NMR Spectroscopic Data for **Goniothalamin** (in CDCl_3)[\[1\]](#)[\[2\]](#)

Chemical Shift (δ) ppm	Assignment
163.8	C-2 (Carbonyl carbon)
144.6	Olefinic carbon
135.8	C-9 (Aromatic carbon)
133.2	Olefinic carbon
128.7	C-11 and C-13 (Aromatic carbons)
128.4	Aromatic carbon
126.7	C-10 and C-14 (Aromatic carbons)
125.7	Olefinic carbon
121.8	Olefinic carbon
78.0	C-6 (Oxygen-attached carbon)
29.9	C-5 (Methylene carbon)

Note: The assignments are based on spectroscopic analysis and comparison with published data.[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **Goniothalamin**[\[1\]](#)

Wavenumber (cm ⁻¹)	Functional Group
3011	C-H stretch (aromatic)
2914	C-H stretch (asymmetric)
2857	C-H stretch (aliphatic, symmetric)
1719	C=O stretch (lactone)
1690	C=C stretch (olefin)
1455	C-H bend (aliphatic)
1393	C-C stretch (aromatic)
1250	C-O stretch
969	=C-H bend (olefin)
763	C-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for **Goniothalamin**

Technique	Ion	m/z
LC-ESI-TOF/MS	[M+1] ⁺	201

The molecular formula of **Goniothalamin** is C₁₃H₁₂O₂. The calculated molecular weight is 200.23 g/mol. The observed m/z of 201 in the ESI-MS corresponds to the protonated molecule [M+H]⁺.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of purified **Goniothalamin**.
 - Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or 600 MHz) is recommended for better resolution.
 - Acquire ^1H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire ^{13}C NMR spectra, including DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.
 - Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals.

IR Spectroscopy

- Sample Preparation:
 - For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
 - KBr Pellet Method: Mix a small amount of **Goniothalamin** (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

- ATR Method: Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation and Data Acquisition:
 - A Fourier Transform Infrared (FTIR) spectrometer is typically used.
 - Record the spectrum in the mid-infrared range (4000-400 cm^{-1}).
 - Acquire a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
 - Run the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of **Goniothalamin** (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is injected into the LC system, which separates the components before they enter the mass spectrometer.
- Instrumentation and Data Acquisition:
 - An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is suitable for accurate mass determination.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the molecular ion.

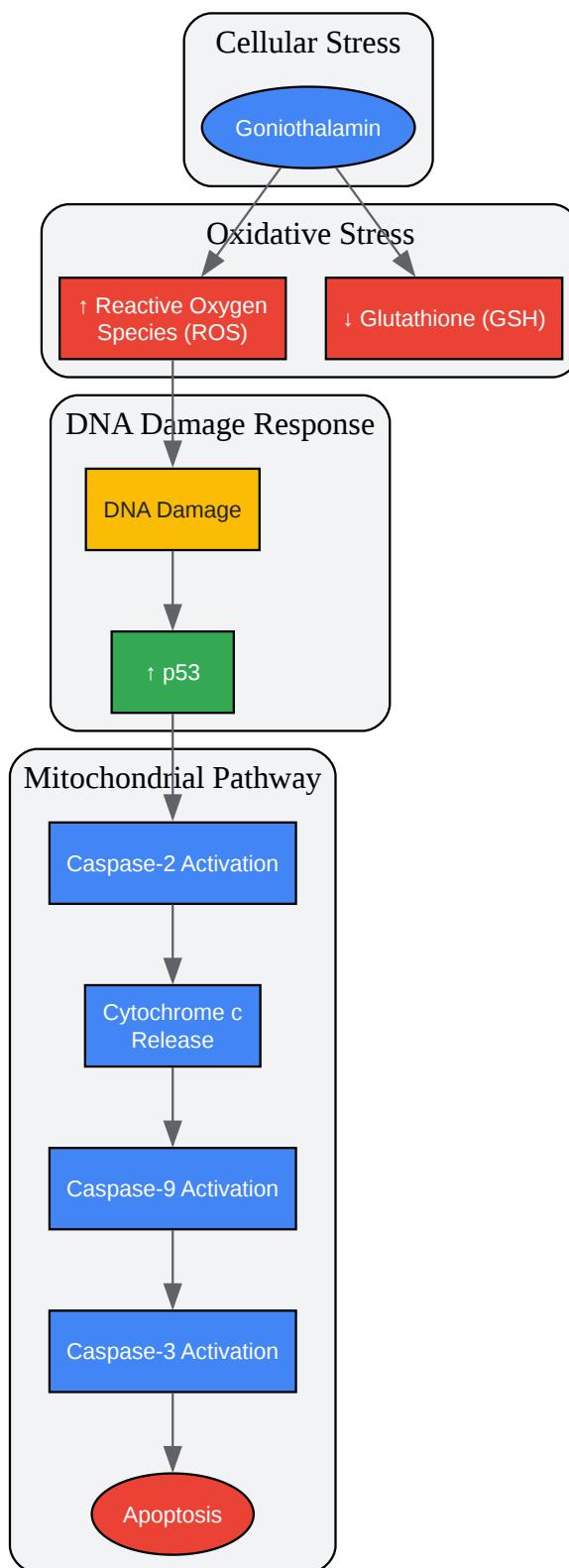
Spectroscopic Data Interpretation

The combined analysis of NMR, IR, and MS data allows for the unambiguous structural elucidation of **Goniothalamin**.

- MS Data: The ESI-MS data showing an m/z of 201 for the $[M+H]^+$ ion confirms the molecular weight of **Goniothalamin** as 200, corresponding to the molecular formula $C_{13}H_{12}O_2$.
- IR Spectrum: The IR spectrum reveals the presence of key functional groups. The strong absorption at 1719 cm^{-1} is characteristic of a carbonyl group in a six-membered lactone (α,β -unsaturated δ -lactone). The bands at 1690 cm^{-1} and 969 cm^{-1} indicate the presence of a $C=C$ double bond (olefin). The absorptions in the 3011 cm^{-1} and 1393 cm^{-1} regions are indicative of an aromatic ring.
- ^{13}C NMR Spectrum: The ^{13}C NMR spectrum shows 13 distinct carbon signals, consistent with the molecular formula. The signal at $\delta 163.8\text{ ppm}$ is assigned to the carbonyl carbon of the lactone. Several signals in the downfield region ($\delta 121.8\text{-}144.6\text{ ppm}$) correspond to the olefinic and aromatic carbons. The signal at $\delta 78.0\text{ ppm}$ is attributed to the oxygen-bearing methine carbon (C-6), and the signal at $\delta 29.9\text{ ppm}$ corresponds to the methylene carbon (C-5) in the lactone ring.
- ^1H NMR Spectrum: The ^1H NMR spectrum provides detailed information about the proton environment. The multiplet in the aromatic region ($\delta 7.26\text{-}7.38\text{ ppm}$) integrates to five protons, indicating a monosubstituted benzene ring. The signals for the olefinic protons and the protons on the lactone ring are observed in the upfield region. The coupling patterns observed in the 2D NMR spectra (COSY, HSQC, HMBC) allow for the complete assignment of the proton and carbon signals and confirm the connectivity of the atoms, thus establishing the structure of **Goniothalamin**.

Signaling Pathways and Experimental Workflows

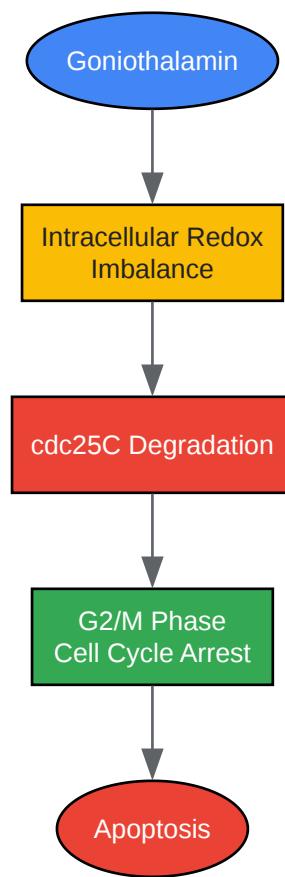
Goniothalamin exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest via multiple signaling pathways. Understanding these pathways is crucial for its development as an anticancer agent.



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Caption: **Goniothalamin**-induced apoptosis signaling pathway.

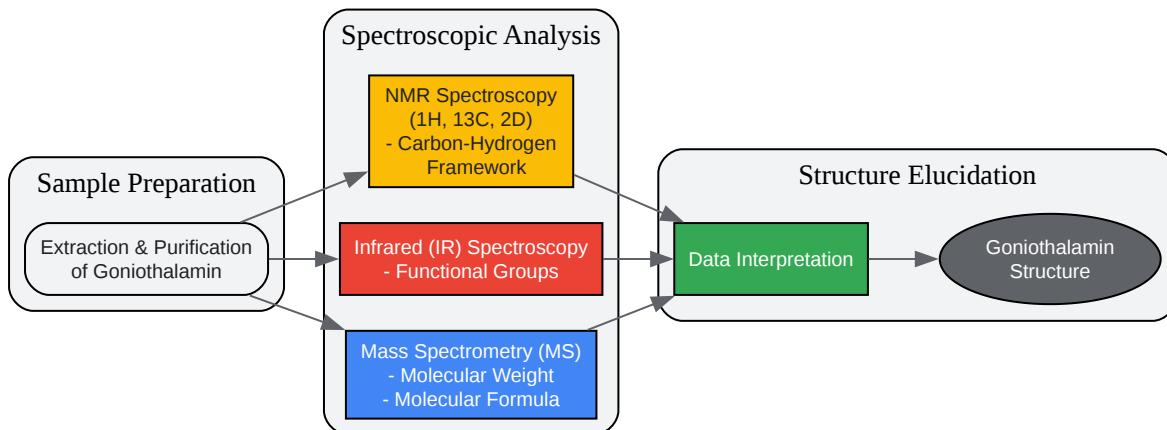
This diagram illustrates the intrinsic pathway of apoptosis induced by **Goniothalamin**. The process is initiated by an increase in reactive oxygen species (ROS) and a decrease in glutathione (GSH), leading to oxidative stress and DNA damage. This, in turn, upregulates the tumor suppressor protein p53. Activated p53 triggers the activation of caspase-2, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.



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Caption: **Goniothalamin**-induced G2/M cell cycle arrest.

Goniothalamin can also induce cell cycle arrest, primarily at the G2/M phase. This is mediated by the disruption of the intracellular redox balance, which leads to the degradation of the cdc25C phosphatase. The degradation of cdc25C prevents the activation of the cyclin B/CDK1 complex, which is essential for entry into mitosis, thereby causing cell cycle arrest at the G2/M checkpoint and subsequently leading to apoptosis.



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Caption: Workflow for spectroscopic identification of **Goniothalamin**.

This workflow diagram outlines the logical progression from sample preparation to the final structural elucidation of **Goniothalamin**. It begins with the extraction and purification of the compound from its natural source. The purified sample is then subjected to a battery of spectroscopic analyses, including MS, IR, and NMR. The data obtained from these techniques are then collectively interpreted to determine the molecular weight, molecular formula, functional groups, and the precise arrangement of atoms, ultimately leading to the confirmed structure of **Goniothalamin**.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a robust framework for the identification and characterization of **Goniothalamin**. A thorough understanding of its spectral properties is indispensable for researchers working on the isolation, synthesis, and biological evaluation of this promising natural product. Furthermore, the elucidation of its mechanisms of action through various signaling pathways offers valuable insights for the development of novel anticancer therapies. This guide serves as a comprehensive resource to facilitate further research and development in this exciting field.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data Interpretation of Goniothalamin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671989#spectroscopic-data-interpretation-for-goniothalamin-nmr-ir-ms]

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